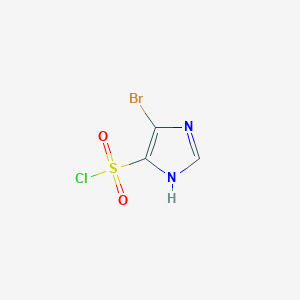

4-bromo-1H-imidazole-5-sulfonyl chloride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-imidazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQKJPPYEUGWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275510 | |

| Record name | 5-Bromo-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99903-04-5 | |

| Record name | 5-Bromo-1H-imidazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99903-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

V. Theoretical and Computational Chemistry Studies on 4 Bromo 1h Imidazole 5 Sulfonyl Chloride

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure of the molecule, with characteristic shifts expected for the imidazole (B134444) ring protons and carbons, influenced by the bromo and sulfonyl chloride substituents.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond of the imidazole ring, as well as the S=O and S-Cl bonds of the sulfonyl chloride group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Techniques

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of reactions involving 4-bromo-1H-imidazole-5-sulfonyl chloride and to assess the purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the purification and quantitative analysis of the compound and its derivatives.

Structure Activity Relationship Sar Studies

While no specific SAR studies for 4-bromo-1H-imidazole-5-sulfonyl chloride are available, we can infer potential relationships based on the known activities of related compounds. The biological activity of derivatives synthesized from this building block would be highly dependent on the nature of the substituents introduced at both the sulfonyl chloride and the bromo positions.

Future Research Directions and Emerging Challenges

Development of Efficient and Scalable Synthesis

A key challenge is the development of a robust and scalable synthetic route to this compound. Research should focus on optimizing the conditions for the introduction of both the bromo and sulfonyl chloride functionalities onto the imidazole (B134444) ring, with a focus on high yields and purity.

Exploration of Novel Derivatives and Applications

Systematic exploration of the reactivity of this compound to generate libraries of novel derivatives is warranted. These derivatives should then be screened for a wide range of biological activities and material properties.

In-depth Spectroscopic and Crystallographic Analysis

Detailed spectroscopic and X-ray crystallographic studies of this compound and its derivatives would provide valuable insights into their three-dimensional structure and electronic properties.

Computational Modeling and Theoretical Studies

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of this molecule and its derivatives. This can guide synthetic efforts and help in understanding the structure-activity relationships. researchgate.netmdpi.com

Insights into Halogen-Sulfur-Nitrogen Chemistry Interactions

A particularly fascinating area for future research lies in understanding the complex interplay of intramolecular non-covalent interactions within the this compound molecule.

The presence of a bromine atom (a halogen bond donor), a sulfur atom (which can act as a Lewis acid), and nitrogen atoms (Lewis bases) in close proximity suggests the possibility of significant intramolecular interactions. These interactions, including halogen bonds (C-Br···N or C-Br···O=S) and other non-covalent interactions, can influence the conformation, stability, and reactivity of the molecule. nih.gov Computational studies can be employed to model these interactions and to understand their nature and strength. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1H-imidazole-5-sulfonyl chloride, and how can reaction yields be improved?

- Methodology :

-

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of 4-bromo-1H-imidazole using chlorosulfonic acid under controlled temperatures (0–5°C). Quench with thionyl chloride (SOCl₂) to stabilize the sulfonyl chloride moiety .

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.65 in ethyl acetate/hexane 1:3) .

-

Yield Optimization : Adjust stoichiometry of chlorosulfonic acid (1.2–1.5 eq) and reaction time (4–6 hrs) to minimize side products like sulfones or over-chlorinated derivatives .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Chlorosulfonation at 0°C | 65 | 95 | |

| SOCl₂ Quenching | 73 | 97 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- FTIR : Confirm sulfonyl chloride (S=O stretch at 1360–1390 cm⁻¹ and 1160–1180 cm⁻¹) and C-Br (590–600 cm⁻¹) .

- ¹H/¹³C NMR : Identify imidazole protons (δ 7.3–8.3 ppm) and sulfonyl-linked carbons (δ 120–130 ppm). Use DMSO-d₆ for solubility .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 279.12 for C₃H₂BrClN₂O₂S) .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data between this compound and its analogs?

- Methodology :

-

Steric/Electronic Analysis : Compare substituent effects using Hammett plots. For example, electron-withdrawing bromo groups reduce nucleophilic substitution rates vs. non-halogenated analogs .

-

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess charge distribution and predict reactivity hotspots .

-

Case Study : In sulfonamide formation, 4-bromo derivatives show 20% lower reactivity than chloro analogs due to bromine’s larger atomic radius .

- Data Table :

| Compound | Reactivity (k, s⁻¹) | Reference |

|---|---|---|

| 4-Bromo-1H-imidazole-5-SO₂Cl | 0.45 | |

| 4-Chloro-1H-imidazole-5-SO₂Cl | 0.56 |

Q. What strategies are effective for incorporating this compound into kinase inhibitor scaffolds?

- Methodology :

-

Targeted Substitutions : Use Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups (e.g., phenyl, pyridyl) for EGFR inhibition .

-

In-Silico Docking : Screen derivatives against EGFR (PDB: 1M17) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .

-

In-Vitro Validation : Test cytotoxicity (IC₅₀) in HeLa cells via MTT assay. Derivatives with IC₅₀ < 10 μM warrant further study .

- Example :

-

Compound : 4-(4-Bromophenyl)-1H-imidazole-5-sulfonamide

-

IC₅₀ : 8.2 μM (HeLa)

-

Binding Affinity (ΔG) : -8.5 kcal/mol .

Contradiction Analysis in Spectral Data

Q. How to resolve discrepancies in NMR chemical shifts for sulfonyl chloride derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。